

Application Note: Precision Synthesis of Chiral 3-Methylazepan-4-ol Intermediates

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Compound of Interest

Compound Name: 3-Methylazepan-4-ol

Cat. No.: B13013148

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Introduction & Strategic Analysis

The **3-methylazepan-4-ol** scaffold represents a privileged pharmacophore in medicinal chemistry, notably serving as the core hexahydroazepine fragment in protein kinase C (PKC) inhibitors like (-)-Balanol and various GPCR antagonists. The steric bulk of the C3-methyl group combined with the polar C4-hydroxyl functionality creates a defined vector for hydrogen bonding and hydrophobic interactions within enzyme active sites.

Synthesizing this seven-membered ring with high stereochemical purity is challenging due to:

- **Entropic Factors:** Formation of seven-membered rings is kinetically slower than five- or six-membered analogs.
- **Stereocontrol:** Establishing the specific cis or trans relationship between the C3-methyl and C4-hydroxyl groups requires rigorous control, often difficult in ring-expansion methodologies.

This guide presents two distinct, high-integrity protocols:

- **Protocol A (The "Gold Standard"):** A de novo stereoselective synthesis using Ring-Closing Metathesis (RCM) followed by asymmetric hydroboration. This route offers the highest stereochemical flexibility.
- **Protocol B (Scalable Alternative):** A Regioselective Beckmann Rearrangement starting from substituted cyclohexanones, suitable for gram-scale preparation where racemic resolution is

acceptable.

Protocol A: De Novo Stereoselective Synthesis via RCM

This protocol utilizes the Grubbs II catalyst to close the seven-membered ring, followed by Brown's asymmetric hydroboration to install the chiral centers.

Phase 1: Precursor Assembly

Objective: Synthesize tert-butyl (2-methylallyl)(pent-4-en-1-yl)carbamate.

- Reagents: 4-penten-1-amine (1.0 eq), 3-chloro-2-methylprop-1-ene (methallyl chloride, 1.1 eq), K_2CO_3 (2.0 eq), MeCN, Boc_2O (1.2 eq).
- Step-by-Step:
 - Dissolve 4-penten-1-amine in acetonitrile (0.5 M).
 - Add K_2CO_3 and methallyl chloride. Heat to 60°C for 12 hours.
 - Cool to RT. Add Boc_2O and stir for 4 hours to protect the secondary amine.
 - Workup: Filter solids, concentrate, and purify via flash chromatography (Hex/EtOAc 9:1).
 - Yield Target: >85% colorless oil.

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Formation of the 3-methyl-2,3,4,7-tetrahydro-1H-azepine core.

- Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), Dichloromethane (DCM, anhydrous, degassed).
- Step-by-Step:
 - Dilution is Critical: Dissolve the diene precursor in degassed DCM to a concentration of 5 mM (high dilution prevents oligomerization).

- Add Grubbs II catalyst in one portion under Ar/N₂ atmosphere.
- Reflux (40°C) for 4–8 hours. Monitor by TLC for disappearance of the diene.
- Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester Ruthenium.
- Purification: Filter through a pad of silica/Celite. Concentrate.
- Product: N-Boc-3-methyl-2,3,4,7-tetrahydroazepine (trisubstituted alkene).

Phase 3: Asymmetric Hydroboration-Oxidation

Objective: Stereoselective installation of the C4-hydroxyl group.

- Reagents: (+)-Ipc₂BH (Diisopinocampheylborane) or BH₃·THF (for racemic), NaOH, H₂O₂.
- Mechanism: The bulky methyl group at C3 directs the boron atom to the less hindered C4 position. The chiral borane reagent controls the facial selectivity.
- Step-by-Step:
 - Cool a solution of the azepine alkene in THF to -25°C.
 - Add (+)-Ipc₂BH (1.2 eq) slowly. Stir at -25°C for 4 hours, then warm to 0°C.
 - Oxidation: Carefully add 3M NaOH followed by 30% H₂O₂ dropwise (Exothermic!).
 - Stir at RT for 2 hours.
 - Workup: Extract with Et₂O. Wash with brine.^[1]
 - Purification: Silica gel chromatography.^[1]
 - Result: Chiral N-Boc-**3-methylazepan-4-ol**.

Visual Workflow (Protocol A)



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Caption: Figure 1. Stereoselective synthesis of **3-methylazepan-4-ol** via Ring-Closing Metathesis and Hydroboration.

Protocol B: Regioselective Ring Expansion (Beckmann)

This route is preferred for larger batches where chiral HPLC resolution is feasible or if the racemic trans-isomer is required.

Phase 1: Cyclohexanone Functionalization

- Starting Material: 3-Methyl-1,4-cyclohexanedione monoethylene ketal.
- Reduction: Reduce the ketone using NaBH_4 (gives mix) or L-Selectride (stereoselective) to the alcohol.
- Protection: Protect the resulting alcohol as a TBS ether.
- Deprotection: Remove the ketal (acidic hydrolysis) to reveal the ketone.
 - Intermediate: 4-(TBS-oxy)-3-methylcyclohexanone.

Phase 2: Beckmann Rearrangement

- Oxime Formation: React ketone with $\text{NH}_2\text{OH}\cdot\text{HCl}$ / NaOAc in EtOH.
 - Note: Two oxime isomers (E/Z) will form. Separation via column chromatography allows for regiocontrol in the next step.
- Rearrangement: Treat the separated oxime with TsCl/NaOH or Cyanuric Chloride.
 - Rule: The group anti to the hydroxyl of the oxime migrates.

- Target: Migration of the C2-carbon (methylene) inserts the Nitrogen to form the 7-membered lactam.
- Reduction: Reduce the lactam with LiAlH_4 in THF to yield the azepane amine.

Analytical Data & Quality Control

Quantitative Data Summary (Expected)

Parameter	Protocol A (RCM)	Protocol B (Expansion)
Overall Yield	45-55%	30-40%
Stereocontrol (dr)	>20:1 (with Ipc_2BH)	Variable (requires separation)
Scale Suitability	mg to gram scale	Multi-gram to kg
Key Impurity	Dimer (if dilution low)	Regioisomeric lactam

Characterization (**3-methylazepan-4-ol**):

- ^1H NMR (400 MHz, CDCl_3): Diagnostic signals include the C3-methyl doublet at 0.9–1.1 ppm and the C4-carbinol proton multiplet at 3.5–3.8 ppm.
- Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/*i*PrOH/DEA (90:10:0.1).

Troubleshooting & Critical Parameters

- RCM Stalling: If the RCM reaction stalls, add a second portion of catalyst (1 mol%) and ensure the DCM is rigorously degassed (oxygen poisons the ruthenium carbene).
- Hydroboration Regioselectivity: The methyl group at C3 is the directing group. If significant C3-OH (wrong regioisomer) is observed, switch to a bulkier borane reagent (e.g., 9-BBN) to enhance steric discrimination, although Ipc_2BH is best for enantioselectivity.

- Lactam Reduction (Protocol B): Ensure complete quenching of LiAlH_4 (Fieser workup) to prevent aluminum emulsions from trapping the polar amino-alcohol product.

References

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